(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a fluorophenyl group, and a thiazolidinone core. Its distinct chemical properties make it a subject of study in medicinal chemistry, materials science, and synthetic organic chemistry.
Preparation Methods
The synthesis of (5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the fluorophenyl group. The thiazolidinone core is then constructed through cyclization reactions. Common reagents used in these reactions include sulfur-containing compounds, phenyl derivatives, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final compound.
Chemical Reactions Analysis
(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or introduce hydrogen into the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Addition: This reaction can add new atoms or groups to the compound, often using reagents like hydrogen or halogens.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include modified versions of the original compound with new functional groups or altered structures.
Scientific Research Applications
(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its combination of a furan ring, a fluorophenyl group, and a thiazolidinone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12FNO2S2 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12FNO2S2/c21-14-8-6-13(7-9-14)17-11-10-16(24-17)12-18-19(23)22(20(25)26-18)15-4-2-1-3-5-15/h1-12H/b18-12+ |
InChI Key |
SUQFKBGRHVEXCJ-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=S |
Origin of Product |
United States |
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